molecular formula C11H7F3N2O2S2 B3383887 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid CAS No. 505054-60-4

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid

Cat. No.: B3383887
CAS No.: 505054-60-4
M. Wt: 320.3 g/mol
InChI Key: JISYUXULRDZARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a thiophen-2-yl substituent at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring. Key properties include:

  • Molecular formula: C₁₁H₇F₃N₂O₂S₂ (varies slightly with substituents)
  • Molecular weight: 320.31–334.34 g/mol (depending on substituents)
  • CAS Number: 505054-60-4 (primary), 862679-50-3 (5-methylthiophene variant)

The trifluoromethyl group improves metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S2/c12-11(13,14)8-4-6(7-2-1-3-19-7)15-10(16-8)20-5-9(17)18/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISYUXULRDZARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160680
Record name 2-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505054-60-4
Record name 2-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505054-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions

    Synthesis of Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrimidine.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.

    Formation of Thioacetic Acid Moiety: The final step involves the thiolation of the pyrimidine derivative with a suitable thiol reagent, followed by carboxylation to form the thioacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

Medicine

Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 4-Position

The 4-position of the pyrimidine ring is modified across analogs, significantly altering physicochemical and biological properties:

Compound Name 4-Substituent Molecular Weight (g/mol) CAS Number Key Features
Target Compound Thiophen-2-yl 320.31–334.34 505054-60-4 Sulfur-containing heterocycle
{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid Phenyl 314.28 506418-83-3 Increased hydrophobicity
{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid 4-Fluorophenyl 332.28 505049-36-5 Enhanced electronegativity
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid Furan-2-yl ~320 (estimated) N/A Oxygen-containing heterocycle
2-((4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid 5-Methylthiophen-2-yl 334.34 862679-50-3 Improved steric bulk

Key Observations :

  • Thiophen-2-yl vs.
  • Fluorophenyl Substituent : The 4-fluorophenyl analog (CAS 505049-36-5) exhibits higher molecular weight and electronegativity, likely improving membrane permeability .

Impact of Trifluoromethyl and Thioacetic Acid Groups

All analogs retain the 6-trifluoromethyl group and thioacetic acid moiety, which are critical for:

  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, prolonging half-life .
  • Binding Interactions : The thioacetic acid group can form hydrogen bonds or coordinate metal ions in enzymatic active sites .

Biological Activity

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H8F3N2OS
  • Molar Mass : 246.21 g/mol
  • CAS Number : 1411990-69-6

The compound operates primarily through the inhibition of specific enzymes involved in inflammatory processes. It has been identified as a promising inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in various inflammatory diseases and cancer progression.

Key Findings:

  • Inhibition of mPGES-1 : Studies have shown that 2c, a derivative of the compound, exhibits selective inhibitory activity against mPGES-1 in the low micromolar range, indicating its potential as an anti-inflammatory agent .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase after 24 hours of exposure, leading to increased subG0/G1 fractions after longer exposure periods, suggesting apoptosis or necrosis effects on cancer cell lines .

Anticancer Properties

Recent research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key studies:

StudyCell LineIC50 (µM)Mechanism
Gerstmeier et al., 2021A549 (lung cancer)Low micromolar rangemPGES-1 inhibition leading to reduced PGE2 levels
Nakanishi et al., 2010Various tumor modelsNot specifiedInduction of apoptosis/necrosis through cell cycle arrest

Antiviral Activity

The compound also shows promise as an antiviral agent. In vitro studies have indicated that it may exhibit activity against viruses such as HIV and influenza by targeting viral replication mechanisms.

Case Studies

  • Cancer Therapy : In a study focusing on lung cancer, derivatives of the compound were tested for their ability to inhibit mPGES-1, with promising results indicating reduced tumor growth and improved survival rates in animal models .
  • Inflammation Models : The compound has been evaluated in models of inflammation, showing significant reductions in inflammatory markers and symptoms associated with conditions like arthritis and colitis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid
Reactant of Route 2
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.